![molecular formula C28H32Br2 B12563605 1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) CAS No. 189337-26-6](/img/structure/B12563605.png)
1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) is a chemical compound with the molecular formula C28H32Br2 It is characterized by the presence of bromomethylene groups attached to a 1,3-phenylene core, with tert-butylbenzene groups at both ends
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) typically involves the reaction of 1,3-phenylenebis(methylene)dibromide with 4-tert-butylbenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromomethylene groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or markers.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) exerts its effects depends on the specific application. In chemical reactions, the bromomethylene groups act as reactive sites for nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, influencing pathways and processes at the cellular level.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[1,4-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene): Similar structure but with a 1,4-phenylene core.
1,1’-[1,3-Phenylenebis(methylene)]bis(4-tert-butylbenzene): Lacks the bromine atoms in the bromomethylene groups.
Uniqueness
1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) is unique due to the presence of bromomethylene groups, which provide specific reactivity and potential for diverse applications. The tert-butylbenzene groups also contribute to its stability and solubility in various solvents.
Propiedades
Número CAS |
189337-26-6 |
|---|---|
Fórmula molecular |
C28H32Br2 |
Peso molecular |
528.4 g/mol |
Nombre IUPAC |
1,3-bis[bromo-(4-tert-butylphenyl)methyl]benzene |
InChI |
InChI=1S/C28H32Br2/c1-27(2,3)23-14-10-19(11-15-23)25(29)21-8-7-9-22(18-21)26(30)20-12-16-24(17-13-20)28(4,5)6/h7-18,25-26H,1-6H3 |
Clave InChI |
ZYTIDIFBRKMWSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(C3=CC=C(C=C3)C(C)(C)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
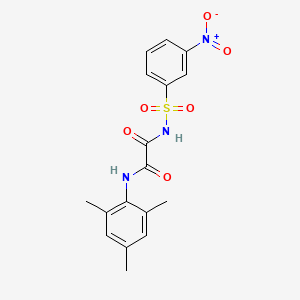
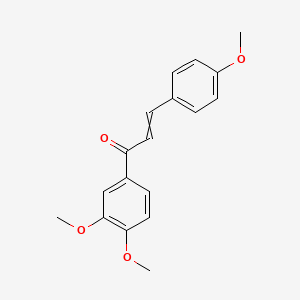
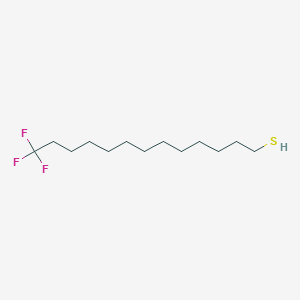
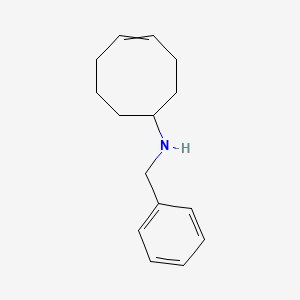
![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)

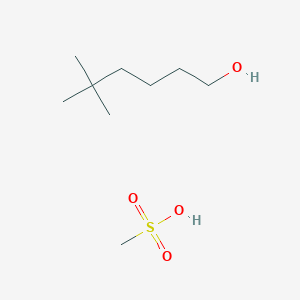
![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
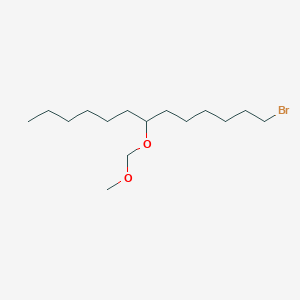

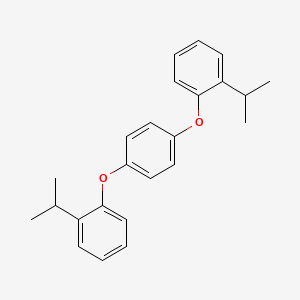

![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
